{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE
Overview
Description
{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE is a compound that belongs to the class of benzodioxole derivatives. Benzodioxole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE typically involves the reaction of 2H-1,3-benzodioxole with sulfamoyl chloride and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide or thiols
Scientific Research Applications
{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, benzodioxole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar compounds to {[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE include other benzodioxole derivatives such as:
- 1,3-Benzodioxole-5-carboxylic acid
- 1,3-Benzodioxole-5-amine
- 1,3-Benzodioxole-5-methanol
These compounds share the benzodioxole core structure but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(13,14)11-6-8-3-4-9-10(5-8)16-7-15-9/h3-5,11H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUJNGDXHICNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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